molecular formula C19H23ClN4O B12264813 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one

1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B12264813
M. Wt: 358.9 g/mol
InChI Key: QZUUSXBGXCZPJS-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions, where a chloropyrimidine derivative reacts with the piperidine ring.

    Introduction of the Phenyl Group: The phenyl group is attached via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(5-Chloropyrimidin-2-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one: Similar structure but lacks the methylamino group.

    1-{4-[(5-Chloropyrimidin-2-yl)(ethyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one: Similar structure with an ethylamino group instead of methylamino.

Uniqueness

1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN4O

Molecular Weight

358.9 g/mol

IUPAC Name

1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-(3-methylphenyl)ethanone

InChI

InChI=1S/C19H23ClN4O/c1-14-4-3-5-15(10-14)11-18(25)24-8-6-17(7-9-24)23(2)19-21-12-16(20)13-22-19/h3-5,10,12-13,17H,6-9,11H2,1-2H3

InChI Key

QZUUSXBGXCZPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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